molecular formula C22H22N4OS B303719 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303719
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: GVIBZHDXBZPZJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as DTQ or DTQ-423, and it is a quinoline derivative that has been synthesized using various methods.

Wirkmechanismus

DTQ-423 exerts its effects by binding to specific targets in the body, including enzymes and proteins. In cancer treatment, DTQ-423 inhibits the activity of enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth. In Alzheimer's disease and Parkinson's disease, DTQ-423 inhibits the aggregation of amyloid-beta and alpha-synuclein, respectively, by binding to specific sites on these proteins.
Biochemical and Physiological Effects:
DTQ-423 has been shown to have various biochemical and physiological effects in the body. In cancer treatment, DTQ-423 has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth. In Alzheimer's disease and Parkinson's disease, DTQ-423 has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively, leading to a reduction in the formation of toxic protein aggregates.

Vorteile Und Einschränkungen Für Laborexperimente

DTQ-423 has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research on DTQ-423, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential use in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of DTQ-423 and its potential side effects.

Synthesemethoden

DTQ-423 can be synthesized using a variety of methods, including the one-pot three-component reaction, the Hantzsch reaction, and the microwave-assisted synthesis. The one-pot three-component reaction involves the reaction of 3-thiophene carboxaldehyde, phenylacetonitrile, and dimethylformamide dimethylacetal with ammonium acetate and ethyl acetoacetate. The Hantzsch reaction involves the reaction of 3-thiophene carboxaldehyde, ammonium acetate, and ethyl acetoacetate with phenylacetonitrile. The microwave-assisted synthesis involves the reaction of 3-thiophene carboxaldehyde, phenylacetonitrile, and dimethylformamide dimethylacetal with ammonium acetate and ethyl acetoacetate under microwave irradiation.

Wissenschaftliche Forschungsanwendungen

DTQ-423 has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, DTQ-423 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease, DTQ-423 has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively.

Eigenschaften

Produktname

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molekularformel

C22H22N4OS

Molekulargewicht

390.5 g/mol

IUPAC-Name

2-amino-1-(dimethylamino)-5-oxo-7-phenyl-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H22N4OS/c1-25(2)26-18-10-16(14-6-4-3-5-7-14)11-19(27)21(18)20(15-8-9-28-13-15)17(12-23)22(26)24/h3-9,13,16,20H,10-11,24H2,1-2H3

InChI-Schlüssel

GVIBZHDXBZPZJY-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4

Kanonische SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.